Lys-gamma3-MSH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

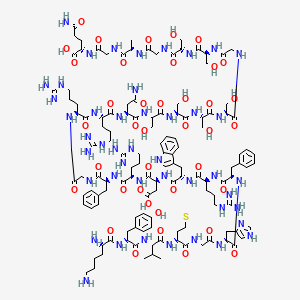

Lys-gamma3-MSH is a peptide derived from the ACTH precursor, pro-opiomelanocortin (POMC), and belongs to a family of peptides called the melanocortins . It is a global regulator of Hormone Sensitive Lipase (HSL) activity .

Chemical Reactions Analysis

This compound is involved in regulating the activity of hormone sensitive lipase (HSL) activity in the adrenal and more recently, in the adipocyte . It is the key enzyme affected by this compound in the adrenal .Physical And Chemical Properties Analysis

This compound has a molecular weight of 3018.27 and its formula is C128H193N45O39S . It is soluble to 1 mg/ml in 10% acetonitrile/water .Applications De Recherche Scientifique

Régulation de l'activité de la lipase hormono-sensible (HSL)

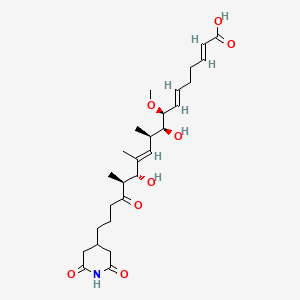

Lys-gamma3-MSH a été identifié comme un régulateur global potentiel de l'activité de la HSL. La HSL joue un rôle crucial dans la mobilisation des acides gras à partir du tissu adipeux. La capacité du peptide à activer la HSL pourrait avoir des implications significatives pour la compréhension et le traitement des troubles métaboliques liés au métabolisme des lipides {svg_1}.

Lipolyse dans les adipocytes

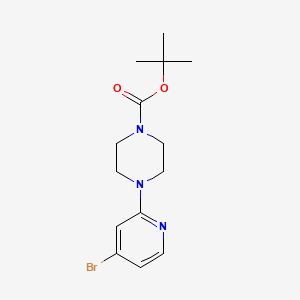

La recherche suggère que this compound est un puissant stimulateur de la lipolyse dans les adipocytes. Ce processus est essentiel pour la dégradation des graisses stockées en acides gras libres et en glycérol, fournissant des informations sur le traitement de l'obésité et le développement de thérapies de gestion du poids {svg_2}.

Implications pour le système cardiovasculaire

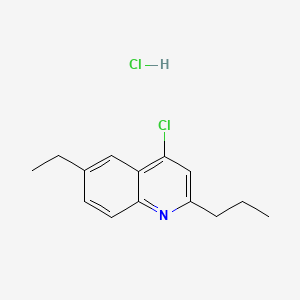

This compound peut avoir des effets sur le système cardiovasculaire. Son rôle dans l'utilisation des lipides suggère des applications potentielles dans le traitement des maladies cardiovasculaires où les déséquilibres du cholestérol et des lipides sont une préoccupation {svg_3}.

Effets sur le système rénal

L'influence du peptide s'étend au système rénal, où il pourrait affecter la fonction rénale et l'équilibre des fluides. Comprendre son rôle pourrait conduire à de nouvelles approches pour la gestion des maladies rénales {svg_4}.

Stéroïdogénèse dans la glande surrénale

Les peptides gamma-MSH, y compris this compound, sont impliqués dans la stéroïdogénèse au sein de la glande surrénale. Ce processus est vital pour la production de stéroïdes, qui sont importants pour diverses fonctions physiologiques {svg_5}.

Rôle potentiel dans l'utilisation du cholestérol

Compte tenu de ses effets régulateurs sur la HSL et la lipolyse, this compound pourrait jouer un rôle plus large dans l'utilisation du cholestérol. Cela pourrait avoir des implications pour la recherche sur l'athérosclérose et le développement d'interventions hypolipidémiantes {svg_6}.

Régulation de la fonction des adipocytes

Le rôle de this compound dans la régulation de la fonction des adipocytes est exploré, en particulier en ce qui concerne la façon dont il affecte le stockage et la libération de l'énergie. Cette recherche pourrait contribuer au développement de traitements pour les syndromes métaboliques {svg_7}.

Influence sur le métabolisme des lipides

Le rôle potentiel plus large du peptide dans le métabolisme des lipides fait l'objet d'une enquête. Il pourrait conduire à de nouvelles stratégies thérapeutiques pour les troubles lipidiques et améliorer notre compréhension de l'homéostasie énergétique {svg_8}.

Mécanisme D'action

Target of Action

Lys-gamma3-MSH, a peptide derived from the ACTH precursor, pro-opiomelanocortin (POMC), primarily targets the Hormone Sensitive Lipase (HSL) . HSL is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of stored triglycerides within adipocytes .

Mode of Action

This compound interacts with HSL to regulate its activity . It has been shown to increase the activity of HSL, thereby enhancing the rate of cholesterol ester hydrolysis . This interaction results in increased lipolysis, the breakdown of lipids into free fatty acids and glycerol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is lipid metabolism, specifically the hydrolysis of stored triglycerides within adipocytes . By regulating the activity of HSL, this compound influences the rate of lipolysis, leading to increased availability of free fatty acids for energy production .

Pharmacokinetics

Its role in regulating hsl activity suggests that it may have significant effects on lipid metabolism and energy homeostasis .

Result of Action

The action of this compound results in increased lipolysis, leading to the release of free fatty acids and glycerol . This can have significant effects on energy homeostasis and may also influence other physiological processes, such as cardiovascular function and renal systems .

Action Environment

Factors such as the nutritional status of the individual, hormonal levels, and other physiological conditions may impact the efficacy and stability of this compound .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Lys-gamma3-MSH has been found to interact with hormone-sensitive lipase (HSL), a key enzyme in lipid metabolism . It can potentiate the steroidogenic response of adrenal cortical cells to ACTH . This effect is correlated with an ability to increase the activity of HSL and therefore the rate of cholesterol ester hydrolysis .

Cellular Effects

In 3T3-L1 adipocytes, this compound has been shown to stimulate lipolysis, an HSL-mediated process . It can also phosphorylate HSL at key serine residues and stimulate the hyperphosphorylation of perilipin A . These effects suggest that this compound may play a wider role in cholesterol and lipid metabolism .

Molecular Mechanism

It is known to potentiate the steroidogenic response of adrenal cortical cells to ACTH . This effect is correlated with an ability to increase the activity of HSL . The receptor through which the actions of this compound are mediated is not clear .

Metabolic Pathways

This compound is involved in the regulation of HSL, a key enzyme in lipid metabolism . It may play a role in the hydrolysis of cholesterol esters . The full extent of its involvement in metabolic pathways, including any effects on metabolic flux or metabolite levels, is still being investigated .

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C128H193N45O39S/c1-64(2)102(173-118(205)83(45-68-30-32-71(180)33-31-68)162-104(191)73(130)24-13-14-37-129)123(210)161-79(36-42-213-4)105(192)148-55-99(186)156-85(47-70-51-141-63-152-70)115(202)164-82(44-67-21-9-6-10-22-67)113(200)159-78(29-18-41-145-128(139)140)111(198)165-84(46-69-50-146-74-25-12-11-23-72(69)74)114(201)167-87(49-101(188)189)117(204)160-77(28-17-40-144-127(137)138)110(197)163-81(43-66-19-7-5-8-20-66)106(193)149-54-97(184)154-75(26-15-38-142-125(133)134)109(196)158-76(27-16-39-143-126(135)136)112(199)166-86(48-95(132)182)116(203)170-91(60-177)121(208)172-93(62-179)122(209)171-92(61-178)120(207)169-89(58-175)108(195)151-56-100(187)157-90(59-176)119(206)168-88(57-174)107(194)150-52-96(183)153-65(3)103(190)147-53-98(185)155-80(124(211)212)34-35-94(131)181/h5-12,19-23,25,30-33,50-51,63-65,73,75-93,102,146,174-180H,13-18,24,26-29,34-49,52-62,129-130H2,1-4H3,(H2,131,181)(H2,132,182)(H,141,152)(H,147,190)(H,148,192)(H,149,193)(H,150,194)(H,151,195)(H,153,183)(H,154,184)(H,155,185)(H,156,186)(H,157,187)(H,158,196)(H,159,200)(H,160,204)(H,161,210)(H,162,191)(H,163,197)(H,164,202)(H,165,198)(H,166,199)(H,167,201)(H,168,206)(H,169,207)(H,170,203)(H,171,209)(H,172,208)(H,173,205)(H,188,189)(H,211,212)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,102-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFHPHMLENMPDT-KLQUGMGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C128H193N45O39S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3018.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity of Lys-gamma3-MSH?

A1: While the exact mechanisms of action are still being investigated, research suggests that this compound might play a role in regulating lipolysis, the breakdown of fats. Specifically, this compound has been shown to stimulate lipolysis in 3T3-L1 adipocytes, a cell line often used to study fat cells. [, ] It is proposed that this activity might be mediated through a novel melanocortin receptor, although further research is needed to confirm this hypothesis. []

Q2: How does the activity of this compound differ from other gamma-MSH peptides in terms of their effect on steroidogenesis?

A2: Interestingly, research indicates that this compound, along with other gamma-MSH peptides like gamma1-, gamma2-, and gamma3-MSH, do not seem to enhance the steroidogenesis induced by adrenocorticotropic hormone (ACTH) in isolated rat adrenal cells. [] This finding contradicts some previous studies that suggested a potentiating effect of gamma-MSH related peptides on ACTH-induced steroidogenesis. Further research is necessary to clarify these conflicting observations and fully understand the role of gamma-MSH peptides in steroidogenesis. []

Q3: What are the potential research avenues for understanding the mechanism of action of this compound?

A3: Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects. Some key areas of investigation include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598406.png)

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

![2H-Oxireno[3,4]cyclopenta[1,2-b]furan,hexahydro-4-methoxy-2-methyl-,(1a-alpha-,2-alpha-,2a-alpha-,4-](/img/no-structure.png)